molecular formula C25H22BrClN2O5 B12005778 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate CAS No. 765289-92-7

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate

Cat. No.: B12005778
CAS No.: 765289-92-7
M. Wt: 545.8 g/mol
InChI Key: XLYBVSPVYYPKPD-RWPZCVJISA-N
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Description

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C25H22BrClN2O5 and a molecular weight of 545.821 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and ethoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

4-(2-(2-(4-BR-Phenoxy)propanoyl)carbohydrazonoyl)2-ethoxyphenyl 4-chlorobenzoate can be compared with similar compounds such as:

Properties

CAS No.

765289-92-7

Molecular Formula

C25H22BrClN2O5

Molecular Weight

545.8 g/mol

IUPAC Name

[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C25H22BrClN2O5/c1-3-32-23-14-17(4-13-22(23)34-25(31)18-5-9-20(27)10-6-18)15-28-29-24(30)16(2)33-21-11-7-19(26)8-12-21/h4-16H,3H2,1-2H3,(H,29,30)/b28-15+

InChI Key

XLYBVSPVYYPKPD-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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